molecular formula C10H9ClF2O B2408336 1-Chloro-1,1-difluoro-4-phenylbutan-2-one CAS No. 145299-85-0

1-Chloro-1,1-difluoro-4-phenylbutan-2-one

Cat. No.: B2408336
CAS No.: 145299-85-0
M. Wt: 218.63
InChI Key: SZMFMSBWDKHDTJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1,1-difluoro-4-phenylbutan-2-one can be synthesized through a multi-step process involving the introduction of chlorine and fluorine atoms into the butanone structure. One common method involves the reaction of 4-phenylbutan-2-one with chlorine and fluorine sources under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the selective introduction of the halogen atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1,1-difluoro-4-phenylbutan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The compound can participate in addition reactions with various reagents, leading to the formation of new compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield products where the chlorine or fluorine atoms are replaced by other functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other derivatives.

Scientific Research Applications

1-Chloro-1,1-difluoro-4-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-chloro-1,1-difluoro-4-phenylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The halogen atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-phenylbutan-2-one: Similar in structure but lacks the fluorine atoms.

    1,1-Difluoro-4-phenylbutan-2-one: Similar but lacks the chlorine atom.

    1-Bromo-1,1-difluoro-4-phenylbutan-2-one: Similar but with a bromine atom instead of chlorine.

Uniqueness

1-Chloro-1,1-difluoro-4-phenylbutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and the ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-1,1-difluoro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMFMSBWDKHDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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